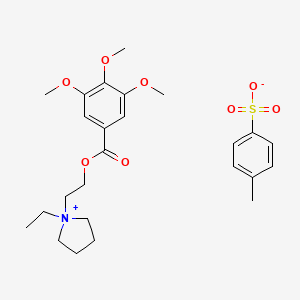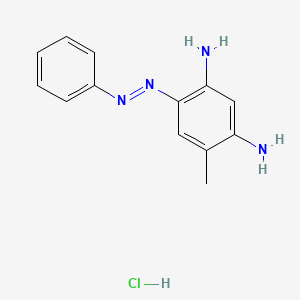
Ombtp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ombtp is a chemical compound with the molecular formula C26H30Br2NO2P and a molecular weight of 579.3 g/mol. This compound is known for its unique structure, which includes a morpholine ring, a triphenylphosphonium group, and bromide ions. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ombtp typically involves the reaction of triphenylphosphine with a suitable morpholine derivative under controlled conditions. The reaction is carried out in the presence of a brominating agent to introduce the bromide ions. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ombtp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The bromide ions can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane, with temperature and pH carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halide derivatives.
Wissenschaftliche Forschungsanwendungen
Ombtp is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ombtp involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes and proteins, affecting various biochemical processes. Its unique structure allows it to modulate the activity of enzymes and receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonium salts and morpholine derivatives, such as:
- Triphenylphosphonium chloride
- (4-Morpholinobutyl)triphenylphosphonium bromide
- (2-Oxo-4-piperidinobutyl)triphenylphosphonium bromide
Uniqueness
Ombtp is unique due to its specific combination of a morpholine ring and a triphenylphosphonium group, which imparts distinctive chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
64502-92-7 |
|---|---|
Molekularformel |
C26H30Br2NO2P |
Molekulargewicht |
579.3 g/mol |
IUPAC-Name |
(4-morpholin-4-yl-2-oxobutyl)-triphenylphosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C26H29NO2P.2BrH/c28-23(16-17-27-18-20-29-21-19-27)22-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;;/h1-15H,16-22H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
DLIPUUGBNBNYFM-UHFFFAOYSA-M |
SMILES |
C1COCCN1CCC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-] |
Kanonische SMILES |
C1COCCN1CCC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-] |
Synonyme |
(2-oxo-4-morpholino)butyltriphenylphosphonium (2-oxo-4-morpholino)butyltriphenylphosphonium bromide hydrobromide OMBTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















